4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
4-[(5-methyl-3-nitropyrazol-1-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-9-6-12(15(17)18)13-14(9)8-19-11-4-2-10(7-16)3-5-11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWNAZMTCWXYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1COC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced by reacting the pyrazole derivative with methanol in the presence of a suitable catalyst.
Formylation: The final step involves the formylation of the methoxylated pyrazole derivative to introduce the benzaldehyde moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Pyrazole-Based Analogues
- 4-[(3-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde (CAS 444286-64-0) : Differs by lacking the 5-methyl group on the pyrazole ring. The absence of the methyl substituent reduces steric hindrance and may alter solubility and reactivity in condensation reactions .
- 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde : Replaces the benzyloxy linker with a direct pyrazole-carbaldehyde structure. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in agrochemical applications .
Triazole and Thiazole Derivatives
- 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde: Features a triazole ring instead of pyrazole. Synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry), this compound exhibits notable anticancer activity in vitro, attributed to the triazole’s hydrogen-bonding capacity .
- 4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde: Incorporates a thiazole ring, which increases π-conjugation and influences electronic properties. This derivative is utilized in microwave-assisted Knoevenagel condensations for drug discovery, leveraging ionic liquids as green solvents .
Table 1: Comparative Analysis of Structural Analogues
Biological Activity
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a methoxy group and a nitro-substituted pyrazole moiety contributes to its biological activity. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Weight | 234.22 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focused on various pyrazole compounds demonstrated that modifications at the 3-position of the pyrazole ring can enhance antibacterial activity against strains such as E. coli and S. aureus . The incorporation of the methoxy group in this compound may similarly influence its efficacy against microbial pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds containing the pyrazole nucleus have shown activity comparable to standard anti-inflammatory agents like indomethacin . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of pathways related to inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, particularly against various cancer cell lines. Compounds with a similar structure have been shown to inhibit the proliferation of cancer cells such as breast (MDA-MB-231) and liver (HepG2) cancer cells . The anticancer mechanism may involve induction of apoptosis and cell cycle arrest, making it a promising area for further research.
Case Studies
- Antimicrobial Evaluation : A study synthesized several pyrazole derivatives, including compounds similar to this compound, which were tested against common bacterial strains. Results indicated that certain structural modifications significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited in drug development .
- Anti-inflammatory Testing : In vivo studies involving carrageenan-induced edema models demonstrated that pyrazole derivatives could reduce inflammation markers effectively. The tested compounds exhibited significant inhibition of paw edema, indicating their potential as anti-inflammatory agents .
- Anticancer Studies : A recent investigation into the anticancer effects of 1H-pyrazole derivatives showed promising results against multiple cancer types. Compounds structurally related to this compound were found to induce apoptosis in cancer cell lines through various biochemical pathways .
Q & A
Q. Table 1: Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 85–90 | |
| Catalyst | Glacial acetic acid | 88 | |
| Temperature | 65–70°C | 90 |
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the benzaldehyde (δ ~10.0 ppm for aldehyde proton) and pyrazole (δ ~8.5–9.0 ppm for nitro-substituted protons) .
- IR Spectroscopy :
- X-ray Crystallography :
Advanced: How can computational methods predict the reactivity of the nitro group in further functionalization?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian or ORCA to evaluate nitro group electrophilicity.
- Molecular Dynamics : Simulate reaction pathways for nitro reduction or substitution (e.g., nitro to amine).
- Case Study : highlights methoxy group reactivity in benzaldehyde derivatives under catalytic conditions, suggesting similar approaches for nitro group modifications .
Key Insight : The electron-withdrawing nitro group increases the electrophilicity of adjacent positions, enabling regioselective reactions.
Advanced: How to resolve contradictions in biological activity data for pyrazole-benzaldehyde derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Compare substituent effects (e.g., nitro vs. methoxy) using in vitro assays (e.g., COX-2 inhibition, as in ) .
- Validate via dose-response curves and statistical analysis (p < 0.05).
- Data Reconciliation :
Q. Table 2: Biological Activity Comparison
| Derivative | Target Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-[(5-Methyl-3-nitro-1H-pyrazol-yl)methoxy]benzaldehyde | Antifungal | 12.5 | |
| Celecoxib (COX-2 inhibitor) | Anti-inflammatory | 0.04 |
Advanced: What strategies mitigate challenges in crystallizing nitro-substituted pyrazole derivatives?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., DCM:methanol) to improve crystal growth.
- Temperature Gradients : Slow cooling from 50°C to 4°C enhances lattice formation.
- SHELXL Refinement : Address disorder in nitro groups by applying restraints (SIMU/DELU) during refinement .
Example : highlights SHELXL’s ability to handle high-resolution data for nitro-containing compounds, reducing R1 values by 0.02–0.03 .
Basic: How to analyze the thermal stability of this compound?
Methodological Answer:
- TGA/DSC : Measure decomposition temperatures (Td > 200°C expected due to nitro group).
- Kinetic Analysis : Use Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation.
Data from Analogues : Similar benzaldehyde derivatives show Td ~220–250°C .
Advanced: What are the implications of the methoxy linker’s conformation on molecular interactions?
Methodological Answer:
- Crystal Packing Analysis : Use Mercury software to identify π-π stacking (benzaldehyde rings) and hydrogen bonding (nitro groups).
- Docking Studies : Simulate binding to protein targets (e.g., kinases) with AutoDock Vina.
- Key Finding : The methoxy linker’s flexibility (dihedral angle ~60–80°) allows adaptive binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
